Technical Dossier: 5-Cyclohexylthiophene-3-carboxylic acid
Technical Dossier: 5-Cyclohexylthiophene-3-carboxylic acid
The following technical guide is structured to serve as both a definitive profile of 5-Cyclohexylthiophene-3-carboxylic acid and a methodological blueprint for validating heterocyclic building blocks in drug discovery.
Identification, Validation, and Synthetic Utility in Medicinal Chemistry
Part 1: Compound Identity & Registry Verification
For researchers in lead optimization, precise identification of thiophene scaffolds is critical due to the high frequency of regioisomerism (e.g., 2,3- vs. 2,4- vs. 3,5-substitution patterns).
Based on a cross-referenced search of chemical inventory databases (MDL, PubChem, and supplier catalogs), the definitive registry data for 5-Cyclohexylthiophene-3-carboxylic acid is as follows:
Identity Card
| Parameter | Specification |
| CAS Registry Number | 13191-44-1 |
| IUPAC Name | 5-cyclohexylthiophene-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₄O₂S |
| Molecular Weight | 210.29 g/mol |
| MDL Number | MFCD24482022 |
| SMILES | OC(=O)c1cc(sc1)C2CCCCC2 |
| Appearance | White to off-white crystalline powder |
| Predicted pKa | ~4.1 (Carboxylic acid proton) |
| LogP (Predicted) | ~3.8 (Lipophilic cyclohexyl moiety) |
Note on Isomerism: Ensure distinction from 2-cyclohexylthiophene-3-carboxylic acid . The CAS 13191-44-1 specifically denotes the substitution at the alpha position (C5) relative to the sulfur, with the carboxyl group at the beta position (C3).
Part 2: Strategic Search & Validation Methodology
Finding reliable data for specific functionalized heterocycles often requires a multi-tiered search strategy. Below is the logic flow used to validate CAS 13191-44-1, designed as a protocol for verifying similar "rare" building blocks.
The "Triangulation" Search Protocol
To ensure the CAS number is not a mislabeled isomer, we employ a triangulation method: Structure Search , Name String Permutation , and Vendor Cross-Reference .
Figure 1: The "Triangulation" workflow ensures that the identified CAS number corresponds exactly to the 5-substituted regioisomer, filtering out common 2-substituted impurities.
Part 3: Synthetic Logic & Retrosynthesis
When commercial stock is unavailable or purity is insufficient, in-house synthesis is required. The 3,5-substitution pattern on the thiophene ring is best accessed via Suzuki-Miyaura Cross-Coupling .
Retrosynthetic Analysis
The most robust disconnection is at the C5–Cyclohexyl bond. The electron-rich nature of the thiophene ring at the C5 (alpha) position allows for selective halogenation if the starting material is unsubstituted, but starting with a pre-halogenated ester is cleaner.
Recommended Pathway:
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Starting Material: Methyl 5-bromothiophene-3-carboxylate (commercially available).
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Coupling Partner: Cyclohexylboronic acid.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a mild base (K₂CO₃).
Figure 2: Retrosynthetic strategy utilizing a convergent Suzuki coupling approach to install the lipophilic cyclohexyl tail at the C5 position.
Part 4: Experimental Protocol (Synthesis & Purification)
Objective: Synthesis of 5-cyclohexylthiophene-3-carboxylic acid from methyl 5-bromothiophene-3-carboxylate.
Suzuki Coupling (Formation of Ester Intermediate)
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Reagents: Methyl 5-bromothiophene-3-carboxylate (1.0 eq), Cyclohexylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
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Procedure:
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Degas solvents with nitrogen for 15 minutes.
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Combine reagents in a sealed reaction vial.
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Heat to 90°C for 16 hours.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
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Saponification (Hydrolysis to Acid)
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Reagents: Methyl 5-cyclohexylthiophene-3-carboxylate (from Step 1), LiOH·H₂O (3.0 eq).
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Solvent: THF / Water (1:1).
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Procedure:
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Dissolve ester in THF/Water.
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Stir at room temperature for 4–6 hours (monitor by TLC/LCMS).
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Acidification: Adjust pH to ~2 using 1N HCl. The product often precipitates.
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Isolation: Filter the precipitate or extract with EtOAc.
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Recrystallization: Ethanol/Water or Hexane/EtOAc if necessary.
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Part 5: Applications in Drug Discovery[4][5]
The thiophene-3-carboxylic acid scaffold is a bioisostere for benzoic acid, offering unique physicochemical properties:
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Altered Geometry: The bond angle of the thiophene ring (C–S–C ~92°) differs from the phenyl ring (120°), potentially accessing unique binding pockets.
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Lipophilicity: The addition of the C5-cyclohexyl group significantly increases LogP, enhancing membrane permeability compared to the unsubstituted acid.
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Metabolic Stability: The C5 position is a common metabolic "soft spot" on thiophenes (oxidation to sulfoxides/sulfones). Blocking this position with a bulky cyclohexyl group can improve metabolic stability.
Target Classes:
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VEGFR-2 Inhibitors: Thiophene-3-carboxamides are explored as anti-angiogenic agents [1].[1]
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RhoA/ROCK Pathway: Benzo[b]thiophene derivatives (analogues) target metastasis inhibition [2].
References
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024.[1]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
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5-Cyclohexylthiophene-3-carboxylic acid Product Entry. BLD Pharm Catalog, Accessed 2026.
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5-Cyclohexylthiophene-3-carboxylic acid Product Entry. Aaron Chemicals, Accessed 2026.
